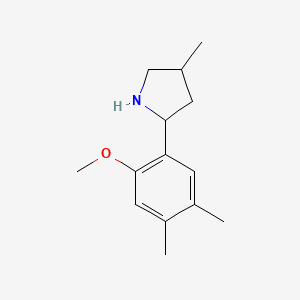
Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate is a complex organic compound with a quinoline backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as chloro, ureido, and carboxylate, makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate typically involves multiple stepsThe ureido group is then added through a reaction with diphenylurea, and finally, the carboxylate ester is formed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the chloro groups.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dechlorinated quinoline derivatives .
科学的研究の応用
Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA, disrupting its function. The chloro groups enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins and enzymes .
類似化合物との比較
Similar Compounds
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Similar in structure but with a thiophene ring instead of a quinoline ring.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups, leading to different chemical properties and applications.
7-Chloro-3,5-dihydro-2-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]quinoline-1,4-(2H)-dione: Another quinoline derivative with different substituents, used in medicinal chemistry.
Uniqueness
Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical and biological applications .
特性
分子式 |
C24H17Cl2N3O3 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC名 |
methyl 5,7-dichloro-4-(diphenylcarbamoylamino)quinoline-2-carboxylate |
InChI |
InChI=1S/C24H17Cl2N3O3/c1-32-23(30)21-14-20(22-18(26)12-15(25)13-19(22)27-21)28-24(31)29(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3,(H,27,28,31) |
InChIキー |
CSLVKWLBXNGUBA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC2=C(C(=C1)NC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


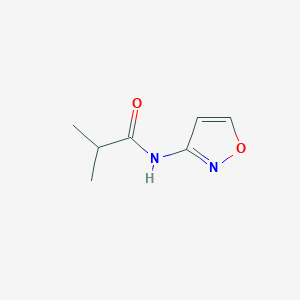

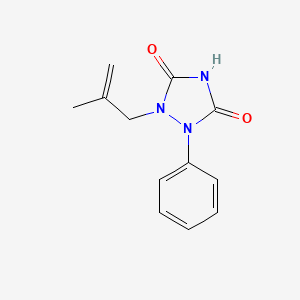
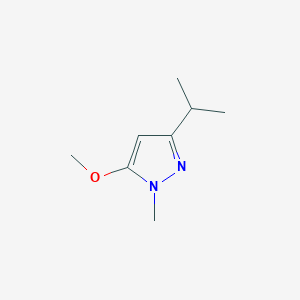
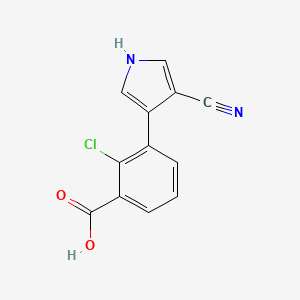
![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)

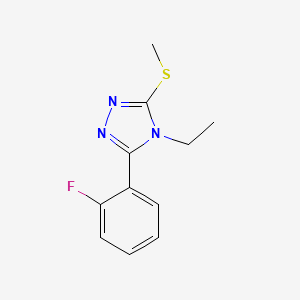
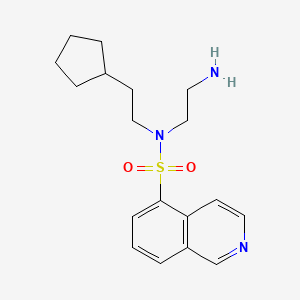
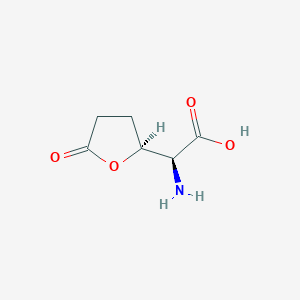
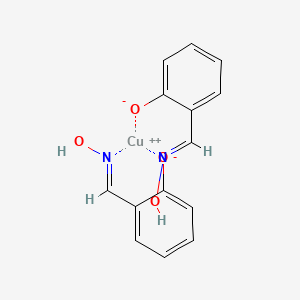
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
